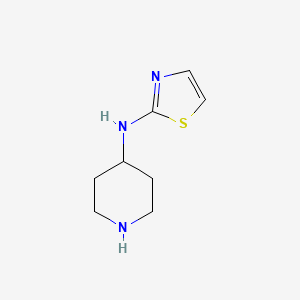

N-(1,3-thiazol-2-yl)piperidin-4-amine

Vue d'ensemble

Description

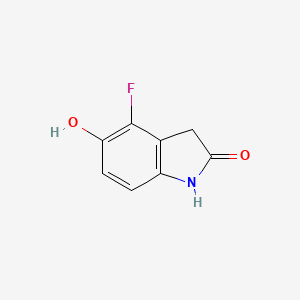

“N-(1,3-thiazol-2-yl)piperidin-4-amine” is a chemical compound with the molecular weight of 183.28 . It is also known as "1-(1,3-thiazol-2-yl)piperidin-4-amine" . The compound is stored at room temperature and is in the form of an oil .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H13N3S/c9-7-1-4-11(5-2-7)8-10-3-6-12-8/h3,6-7H,1-2,4-5,9H2 . This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms in the molecule . Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, studies on similar compounds suggest potential reactivity. For instance, modulation of the aliphatic chain linking the 2-chlorobenzene moiety to the piperidine ring has been reported .Physical And Chemical Properties Analysis

“this compound” is a compound with a molecular weight of 183.28 . It is stored at room temperature and is in the form of an oil .Applications De Recherche Scientifique

Catalytic Applications

One study discusses the development of recyclable copper catalyst systems for C-N bond forming cross-coupling reactions, indicating the relevance of N-(1,3-thiazol-2-yl)piperidin-4-amine derivatives in enhancing catalytic efficiency. These systems, which involve reactions between amines and aryl halides or arylboronic acids, offer potential for commercial exploitation in organic synthesis due to their recyclability and efficiency under various conditions (M. Kantam et al., 2013).

Medical Research

Another area of significant interest is the exploration of dopamine D2 receptor ligands, where derivatives of this compound are investigated for their potential in treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease. The research emphasizes the importance of certain moieties for high D2 receptor affinity, highlighting the compound's role in the development of therapeutic agents (Radomír Jůza et al., 2022).

Synthesis of N-Heterocycles

The synthesis of N-heterocycles via sulfinimines, utilizing chiral sulfinamides, is another domain where this compound derivatives find application. This methodology provides access to structurally diverse piperidines, pyrrolidines, and azetidines, which are crucial structural motifs in many natural products and therapeutic compounds (R. Philip et al., 2020).

Degradation of Hazardous Compounds

Research on the degradation of nitrogen-containing hazardous compounds highlights the relevance of advanced oxidation processes in mineralizing amines and improving water treatment efficacy. Studies on the degradation of aromatic and aliphatic amines, including derivatives of this compound, underscore the importance of developing efficient technologies for environmental protection (Akash P. Bhat & P. Gogate, 2021).

Optical Sensors and Analytical Reagents

The compound and its derivatives are also investigated in the context of developing optical sensors and analytical reagents, particularly for detecting biologically and environmentally relevant species. Such applications demonstrate the versatility and potential utility of this compound in various analytical and diagnostic tools (Gitanjali Jindal & N. Kaur, 2021).

Safety and Hazards

Orientations Futures

While specific future directions for “N-(1,3-thiazol-2-yl)piperidin-4-amine” are not available, research on similar compounds suggests potential areas of interest. For instance, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Furthermore, the discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research .

Mécanisme D'action

Target of Action

Similar compounds have been known to target the cyclooxygenase (cox) enzymes .

Mode of Action

It is suggested that similar compounds inhibit the activity of cox enzymes . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which play a key role in inflammation and pain.

Biochemical Pathways

N-(1,3-thiazol-2-yl)piperidin-4-amine likely affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Result of Action

The inhibition of COX enzymes by this compound likely results in a decrease in the production of prostaglandins

Propriétés

IUPAC Name |

N-piperidin-4-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHYYCNBKRXWBHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-Fluorophenyl)isoxazol-3-yl]acetonitrile](/img/structure/B1438596.png)

![3-(4-Fluorophenyl)-4-methylisoxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1438597.png)

![2-[4-(Azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1438599.png)

![8-Acetyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1438608.png)